molecular formula C13H13FN2O B12058259 2-Fluoro-7,8,9,10-tetrahydroazepino(2,1-B)quinazolin-12(6H)-one CAS No. 380638-37-9

2-Fluoro-7,8,9,10-tetrahydroazepino(2,1-B)quinazolin-12(6H)-one

Cat. No.: B12058259
CAS No.: 380638-37-9
M. Wt: 232.25 g/mol
InChI Key: WVAWACGBVINVJM-UHFFFAOYSA-N
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Description

2-Fluoro-7,8,9,10-tetrahydroazepino(2,1-B)quinazolin-12(6H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom in the structure often enhances the compound’s stability and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-7,8,9,10-tetrahydroazepino(2,1-B)quinazolin-12(6H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Azepine Ring: Starting from a suitable precursor, the azepine ring can be formed through cyclization reactions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Final Cyclization: The final step involves cyclization to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or carbon atoms adjacent to the nitrogen.

    Reduction: Reduction reactions could target the carbonyl group in the quinazolinone core.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its bioactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Fluoro-7,8,9,10-tetrahydroazepino(2,1-B)quinazolin-12(6H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom may enhance binding affinity and selectivity. The compound could modulate biological pathways by inhibiting or activating key proteins.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one.

    Fluorinated Azepines: Compounds with similar azepine rings and fluorine substitution.

Uniqueness

The unique combination of the azepine ring, quinazolinone core, and fluorine atom in 2-Fluoro-7,8,9,10-tetrahydroazepino(2,1-B)quinazolin-12(6H)-one may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

380638-37-9

Molecular Formula

C13H13FN2O

Molecular Weight

232.25 g/mol

IUPAC Name

2-fluoro-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one

InChI

InChI=1S/C13H13FN2O/c14-9-5-6-11-10(8-9)13(17)16-7-3-1-2-4-12(16)15-11/h5-6,8H,1-4,7H2

InChI Key

WVAWACGBVINVJM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=C(C=C3)F)C(=O)N2CC1

Origin of Product

United States

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